2,4,5-Trichloro-6-(trichloromethyl)pyrimidine

Description

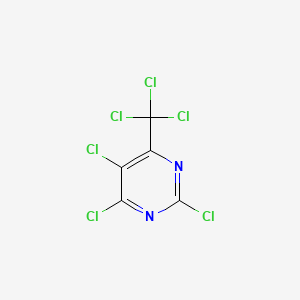

Structure

3D Structure

Properties

IUPAC Name |

2,4,5-trichloro-6-(trichloromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Cl6N2/c6-1-2(5(9,10)11)12-4(8)13-3(1)7 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGFZEWOGGVWSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)Cl)C(Cl)(Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Cl6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00224921 | |

| Record name | Pyrimidine, 2,4,5-trichloro-6-(trichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74039-25-1 | |

| Record name | 2,4,5-Trichloro-6-(trichloromethyl)pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074039251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC222723 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrimidine, 2,4,5-trichloro-6-(trichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-Trichloro-6-(trichloromethyl)pyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JX5FT49GK6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidating the Reactivity and Transformation Pathways of 2,4,5 Trichloro 6 Trichloromethyl Pyrimidine

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Core

The pyrimidine ring system, inherently electron-poor due to the presence of two electronegative nitrogen atoms, is strongly activated towards nucleophilic aromatic substitution (SNAr) by its halogen substituents. beilstein-journals.org The presence of both ring chloro-substituents and the -CCl₃ group makes 2,4,5-trichloro-6-(trichloromethyl)pyrimidine an exceptionally reactive substrate for such transformations.

The regioselectivity of nucleophilic attack on the polychlorinated pyrimidine ring is a well-established principle governed by electronic and steric factors. The general order of reactivity for the chlorine atoms on the pyrimidine core is C-4/C-6 > C-2 > C-5.

C-4 and C-6 Positions: These positions are the most electrophilic and thus the most susceptible to nucleophilic attack. This enhanced reactivity is due to the effective stabilization of the negative charge in the intermediate Meisenheimer complex, which can be delocalized onto the para ring nitrogen (N-1 or N-3). stackexchange.com Furthermore, the electron-withdrawing chlorine atom at the C-5 position further activates the adjacent C-4 and C-6 positions towards nucleophilic displacement. beilstein-journals.org

C-2 Position: This position is less reactive than C-4 and C-6. Nucleophilic attack at C-2 results in an intermediate that is less stabilized, as the negative charge is flanked by both nitrogen atoms. zenodo.org Additionally, increased electrostatic repulsion between the lone pairs of the two adjacent nitrogen atoms and the incoming nucleophile may contribute to the reduced reactivity at this site. stackexchange.com

C-5 Position: The chlorine atom at the C-5 position is the least reactive towards nucleophilic substitution. It lacks the direct activation provided by a para or ortho relationship to the ring nitrogens, which is critical for stabilizing the anionic intermediate. Studies on the closely related 2,4,5,6-tetrachloropyrimidine (B156064) have shown no C-5 substitution products under typical SNAr conditions. researchgate.net

The high electrophilicity of the this compound scaffold allows for reactions with a wide array of nucleophiles, enabling the synthesis of diverse, highly functionalized pyrimidine derivatives.

Amines: The molecule readily reacts with primary, secondary, and aromatic amines. nih.govresearchgate.net Investigations on 2,4,6-trichloropyrimidine (B138864) show that monosubstitution with anilines predominantly occurs at the C-4 position. researchgate.net However, depending on the reaction conditions and the steric nature of the amine, mixtures of C-4 and C-2 substituted isomers can be formed. nih.gov

Sulfonamides: Aryl sulfonamides have been shown to react successfully with tetrachloropyrimidine, leading to the site-selective formation of C-4 (major) and C-2 (minor) substituted trichloropyrimidine-sulfonamide hybrids. researchgate.net This reaction pathway provides a valuable method for synthesizing novel sulfonamide-containing heterocyclic compounds. researchgate.netmdpi.com

Alkoxides: Alkoxides are effective nucleophiles for displacing chlorine atoms on the pyrimidine ring. For instance, 2,4-diamino-6-halopyrimidines can be converted to their corresponding 2,4-diamino-6-alkoxypyrimidines by reaction with an alkali metal alcoholate in a lower aliphatic alcohol. google.com

Cyanides: While specific studies on the title compound are limited, the displacement of chloro-substituents by cyanide ions is a fundamental transformation in heterocyclic chemistry for introducing a nitrile group, which can serve as a precursor for other functionalities like carboxylic acids or amines. vanderbilt.edu

| Scaffold | Nucleophile | Primary Substitution Site | Product Type | Reference |

|---|---|---|---|---|

| 2,4,5,6-Tetrachloropyrimidine | Aryl Sulfonamides | C-4 (major), C-2 (minor) | Trichloropyrimidine-Arylsulfonamides | researchgate.net |

| 2,4,6-Trichloropyrimidine | Anilines | C-4 | 4-Anilino-2,6-dichloropyrimidines | researchgate.net |

| 2,4,6-Trichloropyrimidine | bis(4-methoxybenzyl)amine | C-4 / C-2 | Isomeric aminodichloropyrimidines | beilstein-journals.org |

| 2,4-Diamino-6-chloropyrimidine | Sodium Ethoxide | C-6 | 2,4-Diamino-6-ethoxypyrimidine | google.com |

The reactivity of the pyrimidine core in this compound is profoundly influenced by the powerful electron-withdrawing nature of its substituents. The cumulative effect of the two ring nitrogen atoms, four chlorine atoms, and the trichloromethyl group creates a highly electron-deficient aromatic system. This extreme electrophilicity is the primary driver for the facile nucleophilic substitution reactions observed. The -CCl₃ group, in particular, is one of the strongest electron-withdrawing groups, and its presence at the C-6 position significantly enhances the reactivity of the chlorine atoms at the C-2 and C-4 positions.

The electronic nature of the incoming nucleophile also plays a critical role. For example, in the reaction of 2,4,6-trichloropyrimidine with various substituted anilines, a correlation was observed where anilines bearing strongly electron-withdrawing groups reacted poorly, while those with electron-donating groups provided higher yields of the substituted products. researchgate.net

Reactions Involving the Trichloromethyl Group

The trichloromethyl (-CCl₃) group is not merely an activating group; it is also a versatile functional handle that can undergo a range of transformations, providing pathways to other important pyrimidine derivatives.

The -CCl₃ group can be chemically modified or replaced, offering further avenues for synthetic diversification. Research on related trichloromethyl-substituted pyrimidine N-oxides has demonstrated that the -CCl₃ moiety can be replaced by an alkoxy or a hydroxy group. researchgate.net In other transformations, it can be converted into an arylthiomethyl group. researchgate.net These interconversions highlight the potential of the trichloromethyl group to serve as a synthetic precursor to other functional groups that might be difficult to install directly.

One of the most significant reactions of the trichloromethyl group is halogen exchange, particularly the conversion to a trifluoromethyl (-CF₃) group. The -CF₃ group is of great importance in medicinal and agricultural chemistry.

Selective fluorination of this compound and its analogues can be achieved with high precision by choosing the appropriate fluorinating agent. researchgate.net Studies have shown a remarkable reagent-dependent selectivity:

Antimony trifluoride (SbF₃) selectively fluorinates only the trichloromethyl group, converting it to a trifluoromethyl group while leaving the chlorine atoms on the pyrimidine ring untouched. researchgate.net

Hydrogen fluoride (B91410) (HF) is a more powerful fluorinating agent and can induce fluorine-chlorine exchange on both the trichloromethyl group and the heterocyclic nucleus. researchgate.net

Sodium fluoride (NaF) and Potassium fluoride (KF) tend to fluorinate only the pyrimidine ring, typically starting with the exchange of the most reactive chlorine atom at the C-4 position, without affecting the -CCl₃ group. researchgate.net

This differential reactivity allows for the controlled and stepwise introduction of fluorine atoms into specific positions of the molecule, making it a powerful tool for generating a library of fluorinated pyrimidine derivatives.

| Fluorinating Agent | Reaction Site | Outcome | Reference |

|---|---|---|---|

| Antimony trifluoride (SbF₃) | -CCl₃ group only | Converts -CCl₃ to -CF₃ | researchgate.net |

| Hydrogen fluoride (HF) | -CCl₃ group and Pyrimidine Ring | Fluorinates both the side chain and the nucleus | researchgate.net |

| Sodium fluoride (NaF) | Pyrimidine Ring only (C-4) | Exchanges C-4 chlorine for fluorine | researchgate.net |

| Potassium fluoride (KF) | Pyrimidine Ring only | Fluorinates the heterocyclic nucleus | researchgate.net |

Electrophilic and Radical Reactions on the Pyrimidine Ring

The pyrimidine ring is known to be π-deficient, which generally makes it resistant to electrophilic aromatic substitution. researchgate.net The presence of multiple electron-withdrawing chlorine atoms and a trichloromethyl group on this compound would further deactivate the ring towards electrophiles. Electrophilic attack, if it were to occur, would likely require harsh reaction conditions and the presence of strongly activating groups, which are absent in this molecule. The primary mode of reaction for many polychlorinated pyrimidines is nucleophilic aromatic substitution, where the chlorine atoms are displaced by nucleophiles. acs.orgresearchgate.netnih.gov

Thermal and Photochemical Decomposition Pathways of Trichloromethylated Heterocycles

The thermal and photochemical stability of halogenated organic compounds is a significant area of research, particularly concerning their environmental fate and potential for degradation.

Mechanistic Studies of Thermal Degradation

The thermal degradation of polychlorinated compounds often proceeds through complex mechanisms that can involve dehalogenation, rearrangement, and fragmentation. For instance, studies on the thermal decomposition of polychlorinated biphenyls (PCBs) have shown that they are highly stable and require high temperatures for destruction. nih.govepa.gov The degradation pathways are influenced by temperature, residence time, and the presence of oxygen. epa.govresearchgate.net

In the context of trichloromethylated heterocycles, the C-Cl bonds in the trichloromethyl group can be susceptible to homolytic cleavage at elevated temperatures, leading to the formation of a dichloromethyl radical and a chlorine radical. This initiation step can trigger a cascade of further reactions. The pyrimidine ring itself can also undergo fragmentation under thermal stress. The specific products of thermal decomposition would depend on the precise conditions, but could include smaller chlorinated hydrocarbons, nitrogen-containing fragments, and carbonaceous material.

Detailed mechanistic studies on the thermal degradation of this compound are not extensively documented in the available literature. However, insights can be drawn from the study of other complex chlorinated molecules. The process is likely to be highly dependent on the temperature and the surrounding atmosphere (inert or oxidative). researchgate.net

Photo-Transformation Pathways and Excited State Characterization

The photochemical behavior of chlorinated aromatic and heterocyclic compounds is of considerable interest. Ultraviolet (UV) radiation can induce the cleavage of carbon-halogen bonds, leading to the formation of radicals and subsequent degradation of the molecule. The photostability of related compounds, such as (3,5-dihalo-4-pyridyl)bis(2,4,6-trichlorophenyl)methyl radicals, has been investigated, revealing the significant effects of halogen atoms on their photophysical and photochemical properties. nih.gov

For this compound, it is plausible that UV irradiation could lead to the homolytic cleavage of a C-Cl bond, either on the pyrimidine ring or on the trichloromethyl group. The resulting radical species could then undergo a variety of reactions, including hydrogen abstraction from the solvent or other molecules, or further fragmentation. The specific photo-transformation pathways would be dependent on the wavelength of light used, the solvent, and the presence of other reactive species such as oxygen.

Characterization of the excited states of this compound would be crucial to fully understand its photochemical behavior. Techniques such as UV-Vis absorption and fluorescence spectroscopy, combined with computational studies, could provide valuable information about the electronic transitions and the nature of the excited states involved in its photochemistry.

Derivatization Strategies and Access to Novel Chemical Entities

Synthesis of Structurally Modified 2,4,5-Trichloro-6-(trichloromethyl)pyrimidine Derivatives

The modification of the this compound core is principally achieved through the substitution of its chlorine atoms. The electron-deficient nature of the pyrimidine (B1678525) ring, further enhanced by the electron-withdrawing effects of the chlorine and trichloromethyl substituents, renders the chloro groups susceptible to nucleophilic attack. This reactivity allows for the introduction of a wide variety of functional groups, leading to the generation of libraries of structurally diverse derivatives.

While direct N-alkylation of this compound itself is not the primary reaction, this scaffold can be a precursor to pyrimidinone structures that can then undergo N-alkylation. For instance, selective hydrolysis of one of the chloro groups, followed by tautomerization, can yield a pyrimidinone. These pyrimidinone derivatives are valuable intermediates for further functionalization.

Research on analogous 4-(trichloromethyl)pyrimidin-2(1H)-ones has demonstrated that the N1-position of the pyrimidine ring can be effectively alkylated using various alkylating agents. la-press.org This strategy provides a pathway to a range of N-substituted pyrimidinones with potential biological activities. The N-alkylation of pyrimidines is a significant method for functionalizing the pyrimidine ring to achieve important physical and bioactive properties. la-press.org For example, N-alkylated nucleic acid bases are known for their antiviral and antitumoral activities. la-press.org

A general scheme for the N-alkylation of a pyrimidinone derived from a polychlorinated pyrimidine is presented below:

Table 1: Examples of N-Alkylation Reactions of 4-(Trichloromethyl)pyrimidin-2(1H)-one Data based on analogous compounds.

| Alkylating Agent | Product | Reference |

| 2-Chloroacetamide | N1-(2-amino-2-oxoethyl)-4-(trichloromethyl)pyrimidin-2(1H)-one | la-press.org |

| Diethyl 2-bromomalonate | Diethyl 2-(2-oxo-4-(trichloromethyl)pyrimidin-1(2H)-yl)malonate | la-press.org |

This derivatization strategy highlights the potential to first convert one of the chloro groups of this compound to a hydroxyl group, which can then exist as the pyrimidinone tautomer, ready for subsequent N-alkylation to introduce further diversity.

The chlorine atoms on the pyrimidine ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of both acyclic and cyclic substituents. The general order of reactivity for nucleophilic substitution on polychlorinated pyrimidines is typically C4(6) > C2 > C5. This differential reactivity can be exploited for the sequential and regioselective introduction of different nucleophiles.

Common nucleophiles used in these reactions include amines, alcohols, and thiols, leading to the formation of aminopyrimidines, alkoxypyrimidines, and alkylthiopyrimidines, respectively.

Introduction of Acyclic Substituents:

Acyclic amines, alcohols, and thiols can be readily introduced onto the pyrimidine core. For instance, reaction with primary or secondary amines would yield the corresponding N-substituted aminopyrimidines.

Introduction of Cyclic Substituents:

Cyclic amines, such as morpholine, piperidine, and pyrrolidine, are frequently used nucleophiles to introduce cyclic substituents onto the pyrimidine scaffold. The reaction of 2,4,6-trichloropyrimidine (B138864) with various anilines has been investigated, demonstrating that monosubstitution occurs readily. researchgate.net In some cases, excess aniline under forcing conditions can lead to disubstituted products. researchgate.net

Table 2: Representative Nucleophilic Substitution Reactions on Polychloropyrimidines Data based on analogous compounds.

| Polychloropyrimidine | Nucleophile | Product | Reference |

| 2,4,6-Trichloropyrimidine | Aniline | 4-Anilino-2,6-dichloropyrimidine | researchgate.net |

| 5-Chloro-2,4,6-trifluoropyrimidine | Ammonia (B1221849) | 4-Amino-5-chloro-2,6-difluoropyrimidine | nih.gov |

| 4,6-Dichloro-5-methoxypyrimidine | Cyclopentylamine | 6-Chloro-N-cyclopentyl-5-methoxypyrimidin-4-amine | nih.gov |

These examples with related polychlorinated pyrimidines illustrate the feasibility of introducing a diverse range of substituents onto the this compound core.

Annulation Reactions Leading to Fused Heterocyclic Systems

The functional groups present in this compound and its derivatives can participate in annulation reactions to construct fused heterocyclic systems. These reactions are of significant interest as they lead to the formation of polycyclic scaffolds that are often found in biologically active molecules.

The synthesis of pyrimido[4,5-b]indoles, a class of compounds with diverse biological activities, can be achieved from suitably substituted pyrimidine precursors. A relevant study describes an aromatic C–H nitrene insertion of 2-(trichloromethyl)pyrimidines bearing a phenyl substituent at the C-5 position. researchgate.net Treatment of 2-trichloromethyl-4-chloro-5-phenylpyrimidines with sodium azide, or the reflux of the corresponding 4-azido derivatives, provides 2-(trichloromethyl)pyrimido[4,5-b]indole derivatives. researchgate.net This approach is attractive for synthesizing pyrimido[4,5-b]indoles with a trichloromethyl substituent in the pyrimidine moiety. researchgate.net

This strategy suggests that this compound, after substitution of the C4-chloro group with a suitable aniline derivative, could be a viable precursor for the synthesis of novel pyrimido[4,5-b]indoles.

Table 3: Synthesis of 2-(Trichloromethyl)pyrimido[4,5-b]indoles Data based on analogous compounds.

| Starting Material | Reagent | Product | Reference |

| 2-Trichloromethyl-4-chloro-5-phenylpyrimidine | Sodium azide in DMF | 2-(Trichloromethyl)pyrimido[4,5-b]indole | researchgate.net |

| 2-Trichloromethyl-4-azido-5-phenylpyrimidine | Toluene, reflux | 2-(Trichloromethyl)pyrimido[4,5-b]indole | researchgate.net |

The reactivity of the chloro and trichloromethyl groups in this compound opens up possibilities for the synthesis of various other fused heterocyclic systems. For example, the trichloromethyl group can be converted into other functional groups that can then participate in cyclization reactions.

Furthermore, the introduction of appropriate functional groups through nucleophilic substitution can set the stage for subsequent intramolecular cyclizations to form diverse polycyclic scaffolds. While specific examples starting from this compound are not extensively documented in readily available literature, the general principles of heterocyclic synthesis suggest numerous possibilities. For instance, derivatization with a nucleophile containing a second reactive site could lead to intramolecular cyclization to form a new fused ring.

This compound as a Versatile Synthetic Intermediate

This compound is a valuable and versatile building block in organic synthesis. The presence of multiple reactive sites allows for its use in the construction of a wide range of more complex molecules with potential applications in medicinal chemistry and agrochemicals.

The chloro substituents can be selectively replaced by various nucleophiles, and the trichloromethyl group can also undergo transformations. For instance, the trichloromethyl group can serve as a precursor to the trifluoromethyl group, a common moiety in many pharmaceuticals and agrochemicals that can enhance metabolic stability and biological activity.

The versatility of polychlorinated pyrimidines as synthetic intermediates is well-established. chemimpex.com They serve as key intermediates in the synthesis of herbicides, pesticides, and various pharmaceuticals, including antiviral and antibacterial agents. chemimpex.com The unique structure of this compound, with its dense halogenation, provides a platform for the development of novel compounds with potentially enhanced biological properties.

Building Block for Complex Organic Architectures

The utility of this compound as a building block stems from the distinct reactivity of its chlorine substituents. The chlorine atoms attached to the pyrimidine ring at positions 2, 4, and 5 are susceptible to sequential displacement through nucleophilic aromatic substitution (SNAr) reactions. This reactivity is enhanced by the electron-deficient character of the pyrimidine ring.

The general order of reactivity for nucleophilic substitution on similar polychlorinated pyrimidines is typically C4/C6 > C2 > C5. This differential reactivity allows for controlled, regioselective substitution, enabling the precise construction of complex, polysubstituted pyrimidine derivatives. A wide array of nucleophiles, including amines, alcohols, and thiols, can be used to displace the chlorine atoms, introducing diverse functional groups onto the pyrimidine core.

Furthermore, the trichloromethyl (-CCl3) group is a key functional handle. It can be converted into other important chemical moieties. For instance, it can serve as a precursor to the trifluoromethyl (-CF3) group through a halogen exchange (HALEX) reaction. The trifluoromethyl group is highly sought after in modern chemistry due to its unique electronic properties and its ability to enhance the metabolic stability and bioavailability of molecules. nih.gov This dual reactivity—stepwise substitution on the ring and transformation of the side chain—makes this compound a powerful scaffold for generating complex organic architectures.

Table 1: Potential Transformations of this compound

| Reactive Site | Reaction Type | Reagent/Condition | Resulting Moiety |

| C4-Cl | Nucleophilic Aromatic Substitution (SNAr) | Primary/Secondary Amine (R2NH) | Amino Group (-NR2) |

| C2-Cl | Nucleophilic Aromatic Substitution (SNAr) | Alcohol/Alkoxide (ROH/RO-) | Ether/Alkoxy Group (-OR) |

| C5-Cl | Palladium-catalyzed Cross-Coupling | Arylboronic Acid (ArB(OH)2) | Aryl Group (-Ar) |

| C6-CCl3 | Halogen Exchange (HALEX) | Fluorinating Agent (e.g., HF) | Trifluoromethyl Group (-CF3) |

Precursor for Research in Agrochemical Synthesis

The pyrimidine scaffold is a well-established feature in a multitude of commercial agrochemicals, including fungicides and herbicides. chemimpex.comnbinno.com Polychlorinated pyrimidines serve as key intermediates in the synthesis of these active ingredients. chemimpex.com The ability to selectively substitute the chlorine atoms allows for the fine-tuning of a molecule's biological activity and physical properties to suit specific agricultural needs.

For example, similar chlorinated heterocyclic compounds are used to produce vital crop protection products. 2,3-dichloro-5-(trichloromethyl)pyridine is a critical intermediate in the synthesis of agrochemicals containing the trifluoromethylpyridine moiety, which is known for its efficacy. nih.gov The trichloromethyl group is typically converted to a trifluoromethyl group in a subsequent step. nih.gov This highlights the industrial relevance of the trichloromethyl group present in this compound as a latent trifluoromethyl group.

Derivatives of 2-chloro-6-(trichloromethyl)pyridine, such as nitrapyrin, are utilized as nitrification inhibitors in agriculture. These compounds help reduce the loss of nitrogen fertilizer in the soil, improving nutrient uptake by crops and minimizing environmental impact. The structural similarities suggest that this compound could be a valuable precursor for developing new families of agrochemicals with potentially enhanced or novel modes of action.

Table 2: Examples of Agrochemicals or Intermediates Based on Related Structures

| Compound Class | Precursor Example | Application/Use |

| Fungicides | 2,4,5-Trichloropyrimidine | Intermediate for fungicides like pyrimethanil. nbinno.com |

| Herbicides | 2,4,6-Trichloropyrimidine | Building block for various herbicidal compounds. |

| Nitrification Inhibitors | 2-Chloro-6-(trichloromethyl)pyridine | Active ingredient (Nitrapyrin) to improve nitrogen fertilizer efficiency. |

| Insecticides | Pyrimidine Derivatives | Core structure in various insecticidal agents. |

Precursor for Research in Pharmaceutical Synthesis

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including antiviral, antibacterial, and antitumor drugs. nbinno.comnih.gov Its prevalence is due in part to its ability to mimic the structures of nucleobases found in DNA and RNA. This compound provides a robust starting point for the synthesis of novel, biologically active compounds.

Research has demonstrated the utility of the closely related 2,4,5-trichloropyrimidine as a versatile intermediate in pharmaceutical development. nih.gov For instance, it has been used in the synthesis of potential Focal Adhesion Kinase (FAK) inhibitors, which are being investigated as treatments for triple-negative breast cancer. nih.gov In this synthesis, the chlorine at the C4 position undergoes an SNAr reaction first, followed by a second substitution at the C2 position to build the complex diamino-pyrimidine structure. nih.gov

In another study, 2,4,5-trichloropyrimidine was the starting material for a series of compounds developed to combat tuberculosis. nih.gov The synthetic route involved a nucleophilic substitution at the C4 position, followed by a Suzuki-Miyaura coupling at another position to introduce an aryl group, demonstrating the power of combining different reaction types to build molecular diversity. nih.gov These examples underscore the potential of this compound as a precursor for generating libraries of compounds for drug discovery programs, where the additional trichloromethyl group offers another point of diversification.

Table 3: Examples of Pharmaceutical Research Utilizing a Chlorinated Pyrimidine Core

| Target Class | Synthetic Strategy | Precursor | Potential Application | Reference |

| FAK Inhibitors | Sequential SNAr Reactions | 2,4,5-Trichloropyrimidine | Oncology (Triple-Negative Breast Cancer) | nih.gov |

| Antitubercular Agents | SNAr followed by Suzuki Coupling | 2,4,5-Trichloropyrimidine | Infectious Disease (Tuberculosis) | nih.gov |

| Antimalarial Agents | SNAr and Amide Coupling | 2,4-dichloro-5-nitropyrimidine | Infectious Disease (Malaria) | N/A |

| Kinase Inhibitors | Various Cross-Coupling Reactions | Polychlorinated Pyrimidines | Oncology, Inflammatory Diseases | nih.gov |

Mechanistic and Theoretical Investigations of 2,4,5 Trichloro 6 Trichloromethyl Pyrimidine Reactivity

Computational Chemistry Approaches to Reaction Mechanisms

Theoretical and computational studies are instrumental in providing a molecular-level understanding of reaction mechanisms, which can be challenging to probe experimentally. For a molecule as complex as 2,4,5-Trichloro-6-(trichloromethyl)pyrimidine, with its multiple reactive sites, computational approaches are invaluable.

Molecular Electron Density Theory (MEDT) is a powerful framework for studying chemical reactivity, positing that the changes in electron density, rather than molecular orbital interactions, are the driving force of chemical reactions. While no specific MEDT studies on this compound have been published, the principles of MEDT can be applied to predict its reactivity.

An MEDT analysis of the reaction of this compound with a nucleophile would involve the analysis of the conceptual DFT indices, such as the electrophilicity and nucleophilicity indices, and the analysis of the topology of the electron localization function (ELF). These analyses would help to identify the most electrophilic sites in the molecule and to understand how the electron density is reorganized during the course of a reaction.

Bonding Evolution Theory (BET) provides a detailed description of the changes in chemical bonds along a reaction pathway. It allows for the visualization and quantification of bond formation and bond breaking processes. A BET analysis of a reaction involving this compound would provide a deep understanding of the mechanism at the molecular level.

For instance, in a nucleophilic aromatic substitution (SNAr) reaction, BET could be used to elucidate the precise sequence of bond-breaking and bond-forming events, and to characterize the nature of the transition states and any intermediates. This would provide a more nuanced picture of the reaction mechanism than can be obtained from experimental studies alone.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules and for investigating reaction mechanisms. DFT calculations can be used to determine the geometries of reactants, products, transition states, and intermediates, as well as their relative energies. This information can then be used to construct a detailed energy profile for a reaction, which provides valuable insights into the reaction mechanism.

For this compound, DFT studies could be employed to investigate a variety of reactions, including nucleophilic aromatic substitution, and reactions involving the trichloromethyl group. For example, DFT calculations could be used to predict the regioselectivity of nucleophilic attack on the pyrimidine (B1678525) ring, and to identify the most likely intermediates and transition states. A recent study on polychlorinated pyrimidines utilized DFT predictions of C-Cl bond dissociation energies to understand the regioselectivity of nucleophilic aromatic substitution. acs.org

A hypothetical DFT study on the reaction of this compound with a generic nucleophile (Nu-) could yield the following data:

| Position of Attack | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| C2 | 18.5 | -10.2 |

| C4 | 15.2 | -12.8 |

| C5 | 25.1 | -5.6 |

| C6 | 16.8 | -11.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Structure-Reactivity Relationship Studies through Quantum Chemical Calculations

Quantum chemical calculations can provide valuable insights into the relationship between the structure of a molecule and its reactivity. By analyzing the electronic properties of a molecule, it is possible to predict which sites are most likely to be attacked by electrophiles or nucleophiles, and to understand how substituents affect the reactivity of the molecule.

The electronic distribution in this compound can be analyzed using a variety of quantum chemical methods, such as Natural Bond Orbital (NBO) analysis and the calculation of electrostatic potential (ESP) maps. These methods can be used to identify the most electrophilic and nucleophilic sites in the molecule.

Given the presence of six electron-withdrawing chlorine atoms and a trichloromethyl group, the pyrimidine ring is expected to be highly electron-deficient and therefore susceptible to nucleophilic attack. The carbon atoms of the pyrimidine ring are expected to be the most electrophilic sites, with the C4 and C6 positions being generally more reactive in nucleophilic aromatic substitutions on pyrimidines. baranlab.org The nitrogen atoms, on the other hand, are expected to be the most nucleophilic sites.

A hypothetical analysis of the partial atomic charges on the heavy atoms of this compound could look like this:

| Atom | Partial Charge (e) |

| N1 | -0.45 |

| C2 | +0.55 |

| N3 | -0.48 |

| C4 | +0.62 |

| C5 | +0.25 |

| C6 | +0.60 |

| C(CCl3) | +0.75 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The substituents on the pyrimidine ring have a profound effect on its reactivity. The six chlorine atoms and the trichloromethyl group in this compound are all electron-withdrawing, which makes the pyrimidine ring highly electrophilic. The position of these substituents also plays a crucial role in determining the regioselectivity of reactions.

Studies on other polychlorinated pyrimidines have shown that the outcome of a reaction can be highly dependent on the nature of the nucleophile and the reaction conditions. researchgate.netresearchgate.net For example, in the reaction of 2,4,5,6-tetrachloropyrimidine (B156064) with sulfonamides, the nucleophilic attack occurs preferentially at the C4 and C2 positions. researchgate.net A similar regioselectivity would be expected for this compound, although the presence of the trichloromethyl group at the C6 position would likely influence the steric and electronic environment of the neighboring C5 and N1 positions. The subtle interplay between the electronic nature of the substituents and the reactivity has been noted in other pyrimidine derivatives. csu.edu.au

Broader Research Applications and Environmental Transformation Studies

Role in the Design and Synthesis of Research Compounds

While specific industrial applications for 2,4,5-Trichloro-6-(trichloromethyl)pyrimidine are not widely documented, its structure is pertinent to several areas of chemical research, primarily leveraging the reactivity of its pyrimidine (B1678525) core and trichloromethyl group.

There is significant academic interest in compounds that can inhibit nitrification, the biological oxidation of ammonia (B1221849) to nitrate (B79036) in soil. This process can lead to nitrogen loss from agricultural fields through leaching and greenhouse gas emissions. A well-studied parallel compound is Nitrapyrin, or 2-chloro-6-(trichloromethyl)pyridine. nih.govwikipedia.org

Nitrapyrin functions by selectively inhibiting the ammonia monooxygenase (AMO) enzyme in Nitrosomonas bacteria, which is the first and rate-limiting step of nitrification. wikipedia.orgresearchgate.net This inhibition helps maintain nitrogen in the less mobile ammonium (B1175870) form, enhancing fertilizer efficiency and crop yields while reducing environmental nitrogen pollution. wikipedia.org

Given the structural analogy between the pyridine (B92270) ring of Nitrapyrin and the pyrimidine ring of this compound, the latter is a candidate for academic investigation in nitrification inhibition. Research in this area would explore how the presence of a second nitrogen atom in the heterocyclic ring and the additional chlorine substituents influence the compound's ability to interact with and inhibit the AMO enzyme. Such studies are crucial for designing new and potentially more effective nitrification inhibitors.

Table 1: Comparison of Nitrapyrin and this compound

| Feature | Nitrapyrin (2-chloro-6-(trichloromethyl)pyridine) | This compound |

| Core Heterocycle | Pyridine | Pyrimidine |

| Substituents | One chlorine on the ring, one trichloromethyl group | Three chlorines on the ring, one trichloromethyl group |

| Known Application | Commercial nitrification inhibitor | Subject of academic research interest |

| Mechanism of Action | Inhibition of Ammonia Monooxygenase (AMO) | Potential for AMO inhibition, subject to investigation |

Investigations into Potential Antimicrobial and Antitumor Activities (Academic Research Context)

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. researchgate.netnih.gov Pyrimidine derivatives have been extensively studied and developed for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netresearchgate.netekb.eggsconlinepress.comnih.govnih.gov

Antimicrobial Research: The search for novel chemical structures to combat antibiotic resistance is ongoing. Various pyrimidine derivatives have demonstrated significant antibacterial and antifungal properties, making this class of compounds a fertile ground for new discoveries. researchgate.netgsconlinepress.comnih.govresearchgate.net Academic investigations into this compound would focus on how its extensive chlorination might confer antimicrobial activity, potentially through mechanisms like enzyme inhibition or disruption of cellular membranes.

Antitumor Research: Fused and substituted pyrimidines are known to exhibit potent anticancer activity by targeting various cellular pathways, including protein kinases like EGFR. researchgate.netekb.egmdpi.com The dense functionalization of this compound makes it a candidate for synthesis and screening in academic cancer research programs. Studies would aim to determine if this specific substitution pattern leads to selective cytotoxicity against cancer cell lines. ekb.egmdpi.comnih.gov

Contributions to Fundamental Heterocyclic Chemistry

Polychlorinated heterocyclic compounds are valuable intermediates in synthetic organic chemistry. researchgate.neteuc.ac.cyacs.org this compound serves as a highly functionalized building block. The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution, allowing for the regioselective introduction of various functional groups (e.g., amines, alkoxides). researchgate.netthieme.de

Furthermore, the trichloromethyl group is a reactive moiety. It can undergo transformations such as hydrolysis to a carboxylic acid or substitution reactions. wikipedia.orgresearchgate.net The study of such reactions on this specific molecule contributes to the fundamental understanding of reactivity and selectivity in complex, electron-deficient heterocyclic systems. researchgate.netthieme.de

Academic Studies on Environmental Fate and Transformation Pathways

The environmental behavior of highly chlorinated compounds is a significant area of academic research due to concerns about persistence and potential toxicity.

While specific degradation studies on this compound are limited, research on analogous chlorinated nitrogen heterocycles provides a framework for investigation. stanford.eduacs.orgnih.govacs.orgoup.com Potential degradation pathways studied in model systems would include:

Microbial Degradation: Research would investigate the capability of soil and aquatic microorganisms to metabolize the compound, likely through processes such as reductive dechlorination under anaerobic conditions. nih.govoup.com

Hydrolysis: The trichloromethyl group is susceptible to hydrolysis, which would convert it to a carboxylic acid group. wikipedia.org The rate of this process under different pH and temperature conditions would be a key area of study.

Photodegradation: Exposure to sunlight, particularly UV radiation, could induce the breakdown of the molecule, likely by cleaving the carbon-chlorine bonds.

A key aspect of environmental research is identifying the transformation products, or metabolites, of a compound. The study of Nitrapyrin again provides a direct and informative parallel. The primary metabolite of Nitrapyrin in soil, plants, and animals is 6-chloropicolinic acid (6-CPA), formed through the hydrolysis of the trichloromethyl group. nih.govwikipedia.orgscirp.orgscirp.orgmdpi.comacs.org

Based on this precedent, it is hypothesized that a major environmental or metabolic transformation product of this compound would be 2,4,5-trichloropyrimidine-6-carboxylic acid . Academic studies would focus on detecting this and other potential metabolites in model environmental systems to understand the compound's transformation pathway. The persistence of the parent compound would be influenced by the stability of the highly chlorinated pyrimidine ring, which is expected to be resistant to rapid degradation, a common feature of polychlorinated aromatic compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 2,4,5-Trichloro-6-(trichloromethyl)pyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves chlorination of pyrimidine precursors using reagents like POCl₃ under reflux conditions. For example, similar compounds (e.g., ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate) are synthesized via multistep reactions involving morpholine, formamide, and POCl₃ at elevated temperatures (Scheme 1, ). Optimization includes controlling stoichiometry, reaction time (e.g., 3–40 hours), and temperature (70–150°C) to maximize yield. Purity is confirmed via TLC and silica gel chromatography, as described in pyrimidine derivative syntheses .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of -NMR, -NMR, and elemental analysis. For instance, analogous trichlorophenyl compounds (e.g., 2,4,5-Trichloro-6-((3,4,5-trichlorophenyl)amino)isophthalonitrile) were characterized by -NMR peaks at δ 7.53–8.98 and melting points (264–266°C) . High-resolution mass spectrometry (HRMS) and X-ray crystallography (e.g., Acta Crystallographica reports) are recommended for unambiguous confirmation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Adhere to GHS hazard codes (e.g., H302+H312+H332 for acute toxicity). Use PPE (gloves, goggles, respirators) and ensure proper ventilation. Waste must be segregated and disposed via certified biohazard agencies, as highlighted for chlorinated pyrimidine intermediates . First-aid measures include immediate decontamination and medical consultation for inhalation/ingestion exposure .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trichloromethyl group in this compound under nucleophilic substitution?

- Methodological Answer : The trichloromethyl group acts as a strong electron-withdrawing moiety, stabilizing intermediates via inductive effects. Computational studies (DFT) can model transition states, while experimental kinetic analyses (e.g., Hammett plots) quantify substituent effects. Similar chlorinated pyrimidines undergo nucleophilic displacement at the 2- and 4-positions due to ring activation .

Q. How does this compound participate in environmental degradation pathways, and what are its persistence markers?

- Methodological Answer : In terrestrial environments, abiotic processes (hydrolysis, photolysis) and microbial dechlorination drive degradation. Analytical methods like GC-MS can detect intermediate radicals (e.g., •CCl₃) formed via cytochrome P450-mediated cleavage, as observed in CCl₄ metabolism . Persistence is assessed through half-life studies under varying pH and UV exposure .

Q. What strategies mitigate contradictions in bioactivity data for trichloromethyl-pyrimidines across different assay systems?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, solvent controls) to reduce variability. For instance, discrepancies in cytotoxicity may arise from differential membrane permeability or metabolic activation. Use orthogonal assays (e.g., enzymatic inhibition + cell viability) and validate with positive controls (e.g., CDK inhibitors for kinase studies) . Meta-analyses of structure-activity relationships (SAR) can resolve outliers .

Key Research Gaps and Future Directions

- Mechanistic Studies : Elucidate the role of trichloromethyl groups in modulating enzyme inhibition (e.g., kinase assays) .

- Environmental Impact : Long-term ecotoxicology studies to assess bioaccumulation in aquatic systems .

- Computational Modeling : Develop QSAR models to predict substituent effects on reactivity and bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.